molecular formula C33H29N5O4S B11684963 ethyl 3'-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11684963
M. Wt: 591.7 g/mol
InChI Key: FRNWDZQXLJBDOA-UHFFFAOYSA-N
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Description

Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a phthalazine and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with other reagents to form the final spiro compound. The reaction conditions typically involve refluxing the mixture for several hours and then purifying the product through recrystallization.

Chemical Reactions Analysis

Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like amines or halides using reagents such as sodium azide or halogenating agents.

Scientific Research Applications

Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with various molecular targets. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other thiadiazole derivatives, such as:

The uniqueness of ethyl 3’-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C33H29N5O4S

Molecular Weight

591.7 g/mol

IUPAC Name

ethyl 4-(3-nitrophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C33H29N5O4S/c1-4-42-32(39)31-35-37(26-13-10-14-27(21-26)38(40)41)33(43-31)29-16-9-8-15-28(29)30(24-19-17-23(18-20-24)22(2)3)34-36(33)25-11-6-5-7-12-25/h5-22H,4H2,1-3H3

InChI Key

FRNWDZQXLJBDOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)C(C)C)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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